molecular formula C22H18N4O3S B14129002 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14129002
M. Wt: 418.5 g/mol
InChI Key: OTEJQCHMHTXYLG-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine core substituted with various functional groups, making it a subject of interest in organic chemistry and medicinal research.

Preparation Methods

The synthesis of 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can be achieved through multicomponent reactions. One efficient method involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one. This tandem Knoevenagel–Michael protocol allows for the formation of the desired compound with high atom economy and reduced waste . The reaction conditions typically involve simple mixing of the reactants, followed by purification using techniques such as NMR spectroscopy, IR spectroscopy, mass spectrometry, and elemental analysis .

Chemical Reactions Analysis

1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can be compared with other pyrimidine derivatives, such as:

    1,3-dimethylbarbituric acid: A precursor in the synthesis of the compound.

    Phenylglyoxal hydrate: Another precursor used in the synthesis.

    4-hydroxy-6-methyl-2H-pyran-2-one: A versatile building block in organic synthesis.

The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C22H18N4O3S

Molecular Weight

418.5 g/mol

IUPAC Name

1,3-dimethyl-5-phenacylsulfanyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H18N4O3S/c1-25-19-17(21(28)26(2)22(25)29)20(24-18(23-19)15-11-7-4-8-12-15)30-13-16(27)14-9-5-3-6-10-14/h3-12H,13H2,1-2H3

InChI Key

OTEJQCHMHTXYLG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CC=C3)SCC(=O)C4=CC=CC=C4)C(=O)N(C1=O)C

Origin of Product

United States

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